Chromium dinicotinate

Description

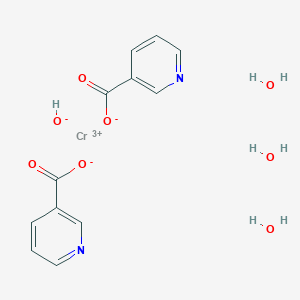

Structure

3D Structure of Parent

Properties

CAS No. |

148485-16-9 |

|---|---|

Molecular Formula |

C12H15CrN2O8 |

Molecular Weight |

367.25 g/mol |

IUPAC Name |

chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |

InChI |

InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |

InChI Key |

JZWMLLAQSWZDKL-UHFFFAOYSA-K |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |

Other CAS No. |

148485-16-9 |

Synonyms |

chromium dinicotinate chromium polynicotinate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium Dinicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium (III) dinicotinate, a coordination complex of chromium and nicotinic acid, is a compound of significant interest in the field of nutritional science and pharmacology. As a form of niacin-bound chromium, it is explored for its potential role in regulating carbohydrate and lipid metabolism.[1] This technical guide provides an in-depth overview of the synthesis and characterization of chromium dinicotinate. It includes detailed experimental protocols for its preparation and analysis using various spectroscopic and thermal techniques. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Trivalent chromium is recognized as an essential trace element that plays a role in normal protein, fat, and carbohydrate metabolism.[2] It is believed to potentiate the action of insulin (B600854), thereby influencing glucose tolerance and lipid profiles.[3][4] While inorganic chromium has low bioavailability, organic complexes like this compound are synthesized to enhance its absorption and physiological activity.[1] The structure and composition of what is referred to as "chromium nicotinate" can be complex, often resulting in amorphous, polymeric structures of Cr(III), oxygen-bound nicotinate (B505614), hydroxide (B78521), and water.[2][5] The synthesis method can significantly influence the final product's characteristics.[5] This guide will focus on a common synthetic route and the analytical techniques used to verify its structure and purity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a chromium (III) salt with nicotinic acid in an aqueous solution, with the pH adjusted to facilitate the formation of the complex.

Experimental Protocol

This protocol is adapted from established methods for synthesizing chromium(III) nicotinate complexes.[6][7]

Materials:

-

Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

-

Nicotinic acid (Pyridine-3-carboxylic acid)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 0.008 moles of nicotinic acid (approximately 0.98 g) in deionized water.

-

Adjust the pH of the nicotinic acid solution to approximately 6.0-6.5 using a 20% KOH or NaOH solution while stirring.[6][7]

-

In a separate vessel, prepare a solution of 0.004 moles of chromium (III) chloride hexahydrate (approximately 1.06 g) in deionized water. For air-sensitive Cr(II) synthesis, deoxygenated solutions and Schlenk line techniques are required.[6] However, for Cr(III), aerobic conditions are generally acceptable.

-

Slowly add the chromium (III) chloride solution to the stirred nicotinic acid solution.

-

A precipitate will form. The color may initially be red-pink before changing to a green or yellow-green solid.[6]

-

Continue stirring the mixture for at least 15-30 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid sequentially with deionized water, ethanol, and finally acetone to remove unreacted starting materials and aid in drying.[6]

-

Dry the final product in a desiccator or a vacuum oven at a low temperature. The resulting product is often a non-crystalline, amorphous solid.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A combination of analytical techniques is employed to confirm the identity and structure of the synthesized this compound. The non-crystalline nature of many chromium nicotinate preparations can make single-crystal X-ray diffraction challenging, necessitating reliance on spectroscopic and other methods.[7]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared to the calculated theoretical values to ascertain its empirical formula.

Experimental Protocol:

-

A precisely weighed, dry sample of the synthesized this compound is combusted in a high-temperature furnace in the presence of an oxidant.

-

The resulting gaseous products (CO₂, H₂O, N₂) are separated by gas chromatography.

-

The amount of each gas is quantified using a thermal conductivity detector.

-

The percentages of C, H, and N are calculated from these quantities.

-

Chromium content can be determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry after digestion of the complex in acid.

Table 1: Elemental Analysis Data for trans-[Cr(nic-N)₂(H₂O)₄]

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 39.1 | 38.7[6] |

| Hydrogen (H) | 4.38 | 4.32[6] |

| Nitrogen (N) | 7.61 | 7.67[6] |

| Chromium (Cr) | 14.1 | 13.9[6] |

Note: Data is for a specific crystalline form of a chromium(II) dinicotinate complex. Amorphous Cr(III) complexes may have varying compositions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the complex and to determine the coordination mode of the nicotinate ligand to the chromium ion.

Experimental Protocol:

-

A small amount of the dry this compound powder is mixed with potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

Alternatively, a spectrum can be obtained using an attenuated total reflectance (ATR) accessory.

-

The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is analyzed for characteristic absorption bands. A key point of analysis is the shift in the carboxylate (COO⁻) stretching frequencies upon coordination to the chromium ion. In nicotinate, coordination can occur through the carboxylate oxygen or the pyridine (B92270) nitrogen.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Nicotinic Acid (Approx.) | This compound (Approx.) | Interpretation |

|---|---|---|---|

| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Deprotonation of carboxylic acid for coordination. |

| C=O (Carboxylic Acid) | ~1700 | Absent | |

| COO⁻ (Asymmetric) | ~1600 | ~1610 - 1580 | Shift upon coordination to Cr(III). |

| COO⁻ (Symmetric) | ~1400 | ~1420 - 1380 | Shift upon coordination to Cr(III). |

| Pyridine Ring C=N, C=C | ~1590, 1485 | Shifts observed | Indicates potential involvement of the nitrogen atom in coordination or changes in the electronic environment of the ring. |

| Cr-O / Cr-N | | Below 600 | Metal-ligand vibrations. |

Note: Specific peak positions can vary depending on the exact structure and hydration state of the complex.[2][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium (III) ion, which are influenced by the coordination environment.

Experimental Protocol:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., water or DMSO, though solubility can be low).[5][7]

-

The UV-Vis spectrum is recorded over a range of approximately 200-800 nm using a spectrophotometer.

-

The spectrum is analyzed for absorption bands corresponding to d-d electronic transitions, which are characteristic of octahedral Cr(III) complexes.

Table 3: UV-Visible Absorption Maxima (λmax)

| Transition | Wavelength Range (nm) |

|---|---|

| ⁴A₂g → ⁴T₂g | ~550 - 600 |

| ⁴A₂g → ⁴T₁g(F) | ~400 - 450 |

| Ligand-to-Metal Charge Transfer | Below 350 |

Note: The exact positions and intensities of these bands depend on the ligand field strength and the specific geometry of the complex.[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complex and its decomposition pattern.

Experimental Protocol:

-

A small, accurately weighed sample of this compound is placed in a crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA instrument records the mass of the sample as a function of temperature.

-

The DSC instrument records the heat flow into or out of the sample relative to a reference.

-

The resulting curves are analyzed to identify mass loss events (e.g., loss of water molecules, decomposition of the organic ligand) and thermal events (e.g., melting, phase transitions, decomposition). The final residue at high temperatures is typically chromium (III) oxide (Cr₂O₃).[8][9]

Table 4: General Thermal Decomposition Stages

| Temperature Range (°C) | Mass Loss Event |

|---|---|

| 50 - 200 | Dehydration (loss of coordinated or lattice water). |

| 250 - 500 | Decomposition of the nicotinate ligand.[10] |

| > 500 | Formation of stable chromium oxide (Cr₂O₃).[9] |

Proposed Biological Signaling Pathway

Chromium supplements are proposed to enhance insulin signaling. While the precise mechanism is still under investigation, a widely discussed model involves chromium potentiating the insulin receptor's activity.

Caption: Proposed insulin signaling pathway potentiated by chromium.

Chromium is thought to increase the activity of the insulin-stimulated tyrosine kinase, leading to enhanced phosphorylation of the insulin receptor substrate-1 (IRS-1).[3][4][11] This initiates a downstream cascade involving PI3K and Akt, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[3][12] Additionally, some studies suggest that chromium may exert anti-inflammatory effects by inhibiting pathways involving NF-κB and reducing levels of cytokines like TNF-α, which are known to contribute to insulin resistance.[11][13]

Conclusion

The synthesis of this compound can be achieved through a straightforward precipitation method, though the resulting product is often an amorphous polymer with a complex structure. Characterization relies on a suite of analytical techniques, including elemental analysis, FT-IR, UV-Vis, and thermal analysis, to confirm its composition and coordination chemistry. The data presented in this guide provides researchers with the foundational protocols and expected results for the synthesis and characterization of this biologically relevant chromium complex. Further research is necessary to fully elucidate the precise structure of various chromium nicotinate preparations and their exact mechanisms of action in biological systems.

References

- 1. US5980905A - Chromium polynicotinate compositions and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometric and spectroscopic studies of the nutritional supplement chromium(III) nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Chromium Dinicotinate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium dinicotinate, a complex of trivalent chromium and nicotinic acid, is a nutritional supplement investigated for its potential role in glucose metabolism and insulin (B600854) sensitivity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the proposed mechanism of action, focusing on its interaction with the insulin signaling pathway, and outlines key experimental protocols for its study.

Chemical Structure and Properties

Chromium (III) nicotinate (B505614) can exist in different coordination complexes, with the dinicotinate and trinicotinate forms being of significant interest. The term "this compound" can sometimes refer to a mixture or a complex that includes other ligands, such as glycine (B1666218) in this compound glycinate. For the purpose of this guide, we will focus on the chromium(III) dinicotinate structure.

The chemical structure involves a central chromium(III) ion coordinated to two nicotinate ligands. Nicotinic acid (niacin, vitamin B3) can coordinate to the chromium ion through the nitrogen atom of the pyridine (B92270) ring and/or the oxygen atoms of the carboxylate group.

Chemical Structure Visualization

The Intricate Dance of Chromium Dinicotinate in Glucose Metabolism: A Technical Guide

For Immediate Release

BENICIA, CA – In the ongoing battle against metabolic disorders, the role of trace minerals in glucose homeostasis is a field of burgeoning interest. Among these, trivalent chromium, particularly in the form of chromium dinicotinate, has garnered significant attention for its potential to modulate glucose metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, designed for researchers, scientists, and drug development professionals.

This compound, a complex of chromium and niacin (Vitamin B3), is believed to enhance insulin (B600854) sensitivity and improve glycemic control.[1] Its mechanism of action is multifaceted, involving intricate signaling pathways that ultimately lead to more efficient glucose uptake and utilization by cells. This document will dissect these pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of the molecular interactions at play.

Core Mechanisms of Action

The primary proposed mechanism for chromium's beneficial effects on glucose metabolism revolves around its ability to potentiate insulin action. It is suggested that chromium increases the amount of a chromium-containing oligopeptide that can bind to the insulin receptor, thereby amplifying its tyrosine kinase activity.[2][3] This amplification sets off a cascade of intracellular signaling events crucial for glucose transport.

Enhancing Insulin Signaling

At the molecular level, chromium supplementation has been shown to influence several key players in the insulin signaling pathway. Studies in Zucker diabetic fatty (ZDF) rats have demonstrated that chromium dinicocysteinate (CDNC), a related compound, leads to increased activation of Insulin Receptor Substrate-1 (IRS-1).[2][4] IRS-1 is a critical docking protein that, upon phosphorylation, activates downstream effectors like Phosphoinositide 3-kinase (PI3K). While some studies suggest chromium's effects may be independent of the proximal insulin signaling proteins like the insulin receptor, IRS-1, PI3-kinase, or Akt, others show enhanced levels of tyrosine phosphorylation of IRS-1 and increased PI3-kinase activity.[5][6]

A key player in this pathway is Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in promoting the translocation of the glucose transporter GLUT4 to the cell membrane. Research indicates that chromium can lead to increased phosphorylation of Akt, thereby promoting glucose uptake.[6] However, one study in ZDF rats showed that while this compound (CDN) had no effect, CDNC supplementation actually decreased the activation of Akt in the liver, suggesting a more complex, tissue-specific, or compound-specific regulatory role.[2][4]

Modulation of GLUT4 Translocation

The translocation of GLUT4 from intracellular vesicles to the plasma membrane is the rate-limiting step for glucose uptake into muscle and adipose tissues.[7] Chromium has been shown to mobilize GLUT4 to the plasma membrane in 3T3-L1 adipocytes.[5] This effect is thought to be mediated, at least in part, by a cholesterol-dependent mechanism. Chromium treatment has been found to decrease plasma membrane cholesterol, which in turn may enhance membrane fluidity and facilitate the fusion of GLUT4-containing vesicles with the plasma membrane.[5][7] This action appears to be independent of the classical insulin signaling pathway involving the insulin receptor, IRS-1, PI3K, and Akt.[5]

The Role of AMPK

AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells that, when activated, stimulates glucose uptake and fatty acid oxidation. Several studies have pointed to the activation of AMPK as a key mechanism for chromium's effects.[6][8][9] Treatment with chromium has been shown to increase AMPK phosphorylation.[6][10] The activation of AMPK by chromium may contribute to increased glucose uptake independently of insulin signaling.[6] Mechanistic studies using siRNA to deplete AMPK have demonstrated that the protective effects of chromium picolinate (B1231196) against GLUT4 and glucose transport dysregulation are abolished, highlighting the critical role of AMPK in mediating chromium's benefits.[8][9]

Anti-Inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are known contributors to insulin resistance. Chromium dinicocysteinate has demonstrated potent anti-inflammatory activity, significantly lowering circulating levels of pro-inflammatory markers such as C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1).[2][4] This is potentially mediated by the inhibition of the transcription factor NF-κB, a key regulator of inflammation.[2] Furthermore, chromium supplementation has been associated with a reduction in oxidative stress.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal and human studies investigating the effects of this compound and related chromium compounds on glucose metabolism.

| Animal Studies: Zucker Diabetic Fatty (ZDF) Rats | |||||

| Parameter | Control (Diabetic) | Chromium Dinicocysteinate (CDNC) | This compound (CDN) | Chromium Picolinate (CP) | L-cysteine (LC) |

| Blood Glucose (mg/dL) | Significantly elevated | Significantly lower than control | Less effect than CDNC | Less effect than CDNC | Less effect than CDNC |

| Glycated Hemoglobin (HbA1c) | Elevated | Significantly lower than control | Less effect than CDNC | Less effect than CDNC | Less effect than CDNC |

| Liver NF-κB Activation | - | Decreased | No effect | No effect | Decreased (less than CDNC) |

| Liver Akt Activation | - | Decreased | No effect | No effect | - |

| Liver IRS-1 Activation | - | Increased | No effect | No effect | Increased (less than CDNC) |

| Liver GLUT-2 Levels | - | Decreased | No effect | No effect | - |

| Data synthesized from a study on ZDF rats supplemented for 8 weeks with 400 µg Cr/kg body weight.[2][4] |

| Human Clinical Trials: Type 2 Diabetic Patients | |||

| Parameter | Placebo | Chromium Dinicocysteinate (CDNC) | Chromium Picolinate (CP) |

| Insulin Resistance (HOMA-IR) | No significant change | Significant decrease from baseline (p=0.02) | No significant change |

| Insulin Levels | No significant change | Significant reduction from baseline (p=0.01) | No significant change |

| TNF-α Levels | - | Significant decrease from baseline (p=0.01) | No statistically significant change |

| Protein Oxidation | - | Significant decrease from baseline (p=0.02) | No statistically significant change |

| Fasting Glucose | No significant change | No significant impact | No significant impact |

| HbA1c | No significant change | No significant impact | No significant impact |

| Data from a 3-month randomized, double-blind, placebo-controlled study with daily supplementation of 400 μg Cr3+.[3][11] |

Experimental Protocols

Animal Study: Zucker Diabetic Fatty (ZDF) Rats

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes.[2]

-

Study Groups:

-

Diabetic control (saline-placebo).

-

Chromium dinicocysteinate (CDNC).

-

This compound (CDN).

-

Chromium picolinate (CP).

-

L-cysteine (LC).[2]

-

-

Dosage and Administration: Rats were supplemented orally via daily gavage for 8 weeks with 400 µg Cr/kg body weight for the chromium groups or an equimolar amount of L-cysteine.[2][4]

-

Diet: Fed Purina 5008 diet.[4]

-

Data Collection: Body weight and blood glucose concentrations were monitored weekly.[2] At the end of the study, blood and liver tissues were collected for analysis of various biomarkers including HbA1c, CRP, MCP-1, ICAM-1, oxidative stress, adiponectin, vitamin C, NF-κB, Akt, IRS-1, and GLUT-2.[2][4]

Human Clinical Trial: Type 2 Diabetic Patients

-

Study Design: Randomized, double-blind, placebo-controlled study.[3][11]

-

Participants: One hundred adult subjects with type 2 diabetes were enrolled.[3]

-

Study Groups:

-

Dosage and Administration: After a one-month placebo run-in period, subjects were randomized to receive daily oral supplementation of either placebo or 400 μg Cr3+ in the form of CDNC or CP for 3 months.[3]

-

Data Collection: Fasting blood samples were collected at baseline and after 3 months of supplementation.[3] Measured parameters included insulin, TNF-α, protein oxidation, insulin resistance (HOMA-IR), glucose, and HbA1c.[3][11]

Signaling Pathway Visualizations

To further elucidate the complex interactions, the following diagrams illustrate the key signaling pathways influenced by this compound.

References

- 1. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]

- 2. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A newly synthetic chromium complex-chromium (D-phenylalanine)3 activates AMP-activated protein kinase and stimulates glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Trivalent Chromium Complexes: A Technical Guide for Researchers

Abstract

Trivalent chromium (Cr(III)), an essential trace element, plays a significant role in various biological processes, most notably in carbohydrate and lipid metabolism.[1][2] The coordination of Cr(III) with organic ligands to form stable complexes can enhance its bioavailability and introduce novel therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of trivalent chromium complexes, focusing on their anti-diabetic, anti-cancer, anti-microbial, and antioxidant properties. Detailed experimental protocols for the synthesis and biological evaluation of these complexes are provided, alongside a systematic presentation of quantitative data from recent literature. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms and research methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of metallodrugs and coordination chemistry for therapeutic applications.

Introduction

Chromium exists in several oxidation states, with the trivalent (Cr(III)) and hexavalent (Cr(VI)) forms being the most common. While Cr(VI) is a known toxin and carcinogen, Cr(III) is recognized for its role in biological systems.[3] The beneficial effects of Cr(III) are often attributed to its ability to potentiate the action of insulin (B600854), thereby influencing glucose and lipid metabolism.[1] However, the poor absorption of inorganic chromium salts has led to the development of coordination complexes with organic ligands to improve their stability, bioavailability, and biological efficacy.[4]

This guide delves into the diverse biological activities exhibited by these trivalent chromium complexes, moving beyond their traditional role in glucose metabolism to explore their potential in oncology, infectious diseases, and the mitigation of oxidative stress.

Anti-Diabetic Activity of Trivalent Chromium Complexes

The primary and most studied biological role of trivalent chromium is its involvement in glucose metabolism and insulin signaling.[1] Cr(III) complexes have been shown to improve glucose tolerance, enhance insulin sensitivity, and modulate key components of the insulin signaling cascade.[5][6]

Mechanism of Action in Insulin Signaling

Trivalent chromium is believed to enhance insulin signaling through its interaction with a low-molecular-weight chromium-binding substance known as chromodulin.[2][7] The proposed mechanism involves the following steps:

-

In the absence of insulin, apo-chromodulin (the chromium-free form) is inactive.

-

Following an increase in blood glucose and subsequent insulin secretion, chromium is transported into insulin-sensitive cells.

-

Four Cr(III) ions bind to apo-chromodulin, causing a conformational change that activates it.

-

The activated chromodulin-Cr4 complex then binds to the insulin receptor, potentiating its kinase activity.[2][7]

This amplification of the insulin signal leads to a cascade of downstream effects, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into the cell.[6] Some studies also suggest that chromium may improve insulin sensitivity by decreasing membrane cholesterol, thereby enhancing membrane fluidity and facilitating GLUT4 translocation.[6]

Quantitative Data on Anti-Diabetic Activity

The anti-diabetic efficacy of various Cr(III) complexes has been quantified in numerous in vivo studies. The following table summarizes the percentage reduction in blood glucose levels observed in animal models.

| Cr(III) Complex | Animal Model | Dosage | Duration | Blood Glucose Reduction (%) | Reference |

| Cr-alanine | Alloxan-induced mice | 200 µg/KgBW | 15 days | 59.19 | [8] |

| Cr-metformin | Alloxan-induced mice | 150 mg/kg | 14 days | 20.61 (more than metformin (B114582) alone) | [9] |

| Cr-dapagliflozin | Alloxan-induced mice | 150 mg/kg | 14 days | 13.07 (more than dapagliflozin (B1669812) alone) | [9] |

| Cr-vildagliptin | Alloxan-induced mice | 150 mg/kg | 14 days | 7.61 (more than vildagliptin (B1682220) alone) | [9] |

| Cr-glimepiride | Alloxan-induced mice | 150 mg/kg | 14 days | 4.07 (more than glimepiride (B1671586) alone) | [9] |

| Chromium Citrate (B86180) | Alloxan-diabetic rats | 0.25-0.75 mg Cr/kg | 3 weeks | Significant decrease | [10] |

Anti-Cancer Activity of Trivalent Chromium Complexes

Recent research has highlighted the potential of trivalent chromium complexes as anti-cancer agents. Their cytotoxic effects against various cancer cell lines are being increasingly investigated, suggesting mechanisms that may involve the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Data on Cytotoxicity

The in vitro anti-cancer activity of Cr(III) complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

| Cr(III) Complex Ligand | Cancer Cell Line | IC50 (µM) | Reference |

| N′-((3-hydroxynaphthalen-2-yl)methylene)picolinohydrazide | HeLa | >50 | [8] |

| N′-((3-hydroxynaphthalen-2-yl)methylene)picolinohydrazide | HCT-116 | >50 | [8] |

| N′-((3-hydroxynaphthalen-2-yl)methylene)picolinohydrazide | MCF-7 | >50 | [8] |

| Mannich base of 2-mercaptobenzimidazole (B194830) and ciprofloxacin | MDA-MB-231 | High cytotoxicity reported | [5] |

Note: Further research is needed to establish a broader range of IC50 values for various Cr(III) complexes against a wider panel of cancer cell lines.

Anti-Microbial Activity of Trivalent Chromium Complexes

Trivalent chromium complexes have demonstrated notable activity against a range of pathogenic bacteria and fungi. The chelation of the chromium ion with organic ligands often enhances the antimicrobial properties of the ligand alone.

Quantitative Data on Anti-Microbial Activity

The anti-microbial efficacy is commonly assessed by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in agar (B569324) diffusion assays.

| Cr(III) Complex Ligand | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Alanine | Bacillus subtilis | - | 12-21 | [11] |

| Alanine | Staphylococcus aureus | - | 12-21 | [11] |

| Alanine | Salmonella typhi | - | 12-21 | [11] |

| Alanine | Pseudomonas aeruginosa | - | 12-21 | [11] |

| Alanine | Escherichia coli | - | 12-21 | [11] |

| Valine | Bacillus subtilis | - | 12-21 | [11] |

| Valine | Staphylococcus aureus | - | 12-21 | [11] |

| Valine | Salmonella typhi | - | 12-21 | [11] |

| Valine | Pseudomonas aeruginosa | - | 12-21 | [11] |

| Valine | Escherichia coli | - | 12-21 | [11] |

| 1,10-phenanthroline and dipyrido[3,2-a:2′,3′-c]-phenazine | Staphylococcus aureus | 0.125-1 | - | [12][13] |

| 1,10-phenanthroline and dipyrido[3,2-a:2′,3′-c]-phenazine | Escherichia coli | 0.125-1 | - | [12][13] |

| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Escherichia coli | Enhanced activity reported | - | [5] |

| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Staphylococcus aureus | Enhanced activity reported | - | [5] |

| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Candida albicans | Enhanced activity reported | - | [5] |

Antioxidant Activity of Trivalent Chromium Complexes

Several trivalent chromium complexes have been shown to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the concentration required for 50% inhibition (IC50).

| Cr(III) Complex Ligand | DPPH Scavenging Activity | Reference |

| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Enhanced activity reported | [5] |

| 3-Aminocoumarin | Encouraging antioxidant activities reported | [14] |

Note: Specific IC50 values for DPPH scavenging by Cr(III) complexes were not consistently reported in the reviewed literature, indicating an area for further quantitative research.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative trivalent chromium complex and for the key biological assays discussed in this guide.

Synthesis and Characterization of Cr(III) Complexes

The synthesis of trivalent chromium complexes typically involves the reaction of a chromium salt with a suitable organic ligand in an appropriate solvent.

Example Protocol: Synthesis of a Cr(III)-Schiff Base Complex [8]

-

Ligand Synthesis: Dissolve the aldehyde/ketone precursor and the primary amine in a 1:1 molar ratio in a suitable solvent (e.g., ethanol). Reflux the mixture for a specified time (e.g., 4 hours at 90°C). Cool the solution to allow the Schiff base ligand to precipitate. Filter, wash with cold ethanol, and dry the product.

-

Complex Synthesis: Dissolve the synthesized Schiff base ligand and a Cr(III) salt (e.g., CrCl3·6H2O) in a 1:1 molar ratio in a suitable solvent. Reflux the mixture for an extended period (e.g., 6 hours at 150°C).

-

Isolation and Purification: Cool the reaction mixture to room temperature to allow the Cr(III) complex to precipitate. Filter the solid product, wash it with the solvent to remove unreacted starting materials, and dry it under vacuum over a desiccant like anhydrous CaCl2.

-

Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.[8]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the Cr(III) complex and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-Microbial Susceptibility: Disc Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[15][16][17][18][19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the Cr(III) complex onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add various concentrations of the Cr(III) complex to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Perspectives

Trivalent chromium complexes represent a promising class of compounds with a wide spectrum of biological activities. Their well-established role in improving insulin sensitivity continues to be a major area of research, with newer complexes showing enhanced efficacy over simple chromium salts. Furthermore, the emerging anti-cancer and anti-microbial properties of these complexes open new avenues for the development of novel therapeutic agents. The ability of certain Cr(III) complexes to also act as antioxidants adds to their therapeutic potential, particularly in diseases with an underlying inflammatory and oxidative stress component.

Future research should focus on elucidating the precise molecular mechanisms underlying the anti-cancer and anti-microbial effects of these complexes. Structure-activity relationship studies are crucial to design and synthesize new Cr(III) complexes with improved potency and selectivity. Moreover, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates to pave the way for their potential clinical translation. The continued exploration of trivalent chromium coordination chemistry holds significant promise for addressing unmet needs in the management of diabetes, cancer, and infectious diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. scholarly.org [scholarly.org]

- 5. Anti-diabetic activity and mechanism of action of chromium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 9. ijcrr.com [ijcrr.com]

- 10. Anti-diabetic properties of chromium citrate complex in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 17. pdb.apec.org [pdb.apec.org]

- 18. youtube.com [youtube.com]

- 19. myadlm.org [myadlm.org]

Chromium Dinicotinate and Its Role in Insulin Sensitivity Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Trivalent chromium, an essential trace mineral, has been investigated for its potential to improve insulin sensitivity. This technical guide provides an in-depth analysis of chromium dinicotinate, a form of trivalent chromium, and its molecular mechanisms of action on insulin signaling pathways. We consolidate findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Chromium is a trace element that plays a role in the metabolism of carbohydrates, fats, and proteins.[1] Its primary mechanism of action is thought to be the enhancement of insulin sensitivity, particularly in individuals with insulin resistance.[[“]] this compound, a complex of chromium and niacin (vitamin B3), is a form of supplemental chromium. This guide explores the effects of this compound on the intricate pathways of insulin signaling.

Molecular Mechanisms of Action

This compound is proposed to improve insulin sensitivity through several key molecular pathways. The primary mechanism involves the potentiation of insulin receptor signaling.[[“]][3]

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial downstream cascade of the insulin receptor.[4] Upon insulin binding, the insulin receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[5] This, in turn, activates PI3K, which then phosphorylates and activates Akt. Activated Akt mediates many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[5]

Studies suggest that chromium supplementation enhances this pathway by increasing the phosphorylation of IRS-1 and the activity of PI3K in skeletal muscle.[[“]][6] Some research also indicates that chromium may increase the number of insulin receptors and the binding of insulin to cells.[1][3] However, other in-vitro studies suggest that chromium's regulation of GLUT4 translocation may occur independently of the classical insulin signaling proteins like the insulin receptor, IRS-1, PI3K, or Akt, potentially through mechanisms involving increased membrane fluidity.[5][7] In some animal models, this compound supplementation has been shown to increase the activation of IRS-1.[8][9]

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation.[10] Some studies suggest that chromium may exert its effects on insulin sensitivity through the activation of AMPK.[10][11][12] Activation of AMPK can lead to the translocation of GLUT4 to the plasma membrane, independent of the classical insulin signaling pathway.[13] Research indicates that chromium picolinate (B1231196) can increase AMPK activity in skeletal muscle cells.[10] This activation may be linked to a chromium-induced increase in the AMP:ATP ratio.[13]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from various studies investigating the effects of this compound and other chromium compounds on markers of insulin sensitivity.

Table 1: Effects of Chromium Supplementation in Animal Models

| Study (Reference) | Animal Model | Chromium Form | Dosage | Duration | Key Findings |

| Jain et al.[8] | Zucker Diabetic Fatty Rats | This compound (CDN) | 400 µg Cr/kg BW/day | 8 weeks | CDN group showed a reduction in NF-κB and Akt activation, and decreased GLUT-2 levels compared to diabetic controls. IRS-1 activation was increased. |

| Cefalu et al.[6] | JCR:LA-cp Rats | Chromium Picolinate (CrPic) | 80 µg/kg/day | 3 months | CrPic treated obese rats had significantly improved glucose disposal rates and a significant increase in insulin-stimulated phosphorylation of IRS-1 and PI-3 kinase activity in skeletal muscle. |

| Wang et al.[14] | KKAy Mice | Chromium-conjugated Insulin (CRI) | 2 U insulin/kg BW/day | 8 weeks | CRI treatment significantly increased hepatic IRS-1 and Akt1 protein abundance and reduced insulin-degrading enzyme (IDE) compared to regular insulin. |

| Shinde et al.[15] | STZ-induced Diabetic Rats | Chromium Picolinate | 8 µg/ml in drinking water | 6 weeks | Significantly decreased the area under the curve for glucose in both type 1 and type 2 diabetic models. Increased composite insulin sensitivity index. |

Table 2: Effects of Chromium Supplementation in Human Studies

| Study (Reference) | Participant Group | Chromium Form | Dosage | Duration | Key Findings |

| Jain et al.[16][17] | Type 2 Diabetic Patients | Chromium Dinicocysteinate (CDNC) | 400 µg Cr/day | 3 months | Significant decrease in insulin resistance (HOMA-IR) (p=0.02), protein oxidation (p=0.02), and TNF-α (p=0.01) in the CDNC group compared to baseline. Insulin levels also significantly decreased (p=0.01). |

| Fazelian et al.[18] | Women with PCOS (Meta-analysis) | Various Chromium forms | Not specified | Not specified | Significantly lower HOMA-IR in the chromium group (MD: -1.68; 95% CI: -2.42 to -0.94, p<0.001). No significant effect on fasting insulin or QUICKI. |

| de Oliveira et al.[19] | Overweight individuals with Type 2 Diabetes | Chromium Nicotinate (B505614) | 50 µg and 200 µ g/day | 90 days | No significant difference in fasting glucose, HbA1c, HOMA-IR, total cholesterol, and LDL between groups. |

| Ali et al.[20] | Overweight Children | Chromium Chloride | 400 µ g/day | 6 weeks | More positive changes in HOMA-IR (-1.84±1.07 vs. 0.05±0.42, P=.05) and QUICKI (0.02±0.01 vs. -0.002±0.01, P=.05) in the chromium group versus placebo. |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound on insulin sensitivity.

Animal Studies

-

Animal Models: Commonly used models include Zucker Diabetic Fatty (ZDF) rats, JCR:LA-corpulent (cp) rats, and KKAy mice, which are all models of insulin resistance and type 2 diabetes.[6][8][14]

-

Intervention: Chromium compounds, such as this compound, chromium picolinate, or chromium dinicocysteinate, are typically administered orally via gavage or in drinking water.[8][15] Dosages vary, but are often in the range of 400 µg Cr/kg body weight per day.[8]

-

Biochemical Analyses:

-

Western Blotting: Liver or muscle tissues are homogenized and protein extracts are separated by SDS-PAGE. Specific proteins and their phosphorylation status (e.g., Akt, p-Akt, IRS-1, p-IRS-1, NF-κB) are detected using primary and secondary antibodies.[8][14]

-

Blood Glucose and Glycated Hemoglobin (HbA1c): Blood samples are collected to measure fasting glucose and HbA1c levels as markers of glycemic control.[8]

-

Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a glucose load is administered orally, and blood glucose levels are measured at various time points to assess glucose tolerance.

-

Euglycemic-Hyperinsulinemic Clamp: This is the gold standard for assessing insulin sensitivity. A high insulin level is infused, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.[21]

-

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled trials are the standard for evaluating the efficacy of chromium supplementation.[16][19]

-

Participants: Studies often enroll individuals with type 2 diabetes, insulin resistance, or polycystic ovary syndrome (PCOS).[16][18]

-

Intervention: Participants receive daily oral supplementation with a chromium compound (e.g., chromium dinicocysteinate at 400 µg Cr/day) or a placebo for a specified duration, typically several months.[16]

-

Assessment of Insulin Sensitivity:

-

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels.

-

Quantitative Insulin Sensitivity Check Index (QUICKI): Another index calculated from fasting glucose and insulin.

-

-

Biomarker Analysis: Blood samples are analyzed for fasting glucose, insulin, HbA1c, lipid profiles, and inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).[16]

Discussion and Future Directions

The available evidence suggests that this compound and related chromium compounds can positively influence insulin signaling pathways, leading to improved insulin sensitivity in certain populations. The potentiation of the PI3K/Akt pathway and the activation of AMPK appear to be key mechanisms. However, the clinical trial results are mixed, with some studies showing significant improvements in insulin sensitivity and glycemic control, while others report no significant effects.[19][22] These discrepancies may be due to differences in the study populations, the form and dosage of chromium used, and the duration of the intervention.[23]

Future research should focus on well-controlled, long-term clinical trials in diverse populations to definitively establish the efficacy of this compound for improving insulin sensitivity. Further mechanistic studies are also needed to fully elucidate the molecular targets of chromium and to understand the interplay between the different signaling pathways involved. For drug development professionals, understanding the specific molecular interactions of chromium could open avenues for the design of novel insulin-sensitizing agents.

Conclusion

This compound holds promise as a nutritional supplement for improving insulin sensitivity. Its mechanisms of action are multifaceted, primarily involving the enhancement of the PI3K/Akt and AMPK signaling pathways. While preclinical studies have shown encouraging results, further rigorous clinical research is necessary to confirm its therapeutic benefits and to provide clear recommendations for its use in the management of insulin resistance and related metabolic disorders. This guide provides a foundational understanding of the current state of research on this compound and its role in insulin sensitivity pathways.

References

- 1. journals.ipinnovative.com [journals.ipinnovative.com]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A newly synthetic chromium complex-chromium (D-phenylalanine)3 activates AMP-activated protein kinase and stimulates glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicationsandnutrition.com [medicationsandnutrition.com]

- 14. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insulin sensitising action of chromium picolinate in various experimental models of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Effects of Supplementation with Chromium on Insulin Resistance Indices in Women with Polycystic Ovarian Syndrome: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chromium nicotinate has no effect on insulin sensitivity, glycemic control, and lipid profile in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of short-term chromium supplementation on insulin sensitivity and body composition in overweight children: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Chromium supplementation does not improve glucose tolerance, insulin sensitivity, or lipid profile: a randomized, placebo-controlled, double-blind trial of supplementation in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chromium and insulin resistance | Nutrition Research Reviews | Cambridge Core [cambridge.org]

A Technical Guide to the Metabolic Effects of Chromium Dinicotinate: An Analysis of Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivalent chromium has long been investigated for its potential role in modulating glucose and lipid metabolism. Among the various forms of chromium supplements, chromium dinicotinate, a complex of chromium and niacin, has been the subject of several exploratory studies to ascertain its metabolic effects. This technical guide provides an in-depth analysis of the existing preclinical and clinical research on this compound and the closely related, more recent compound, chromium dinicocysteinate. It summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Chromium is an essential trace mineral that plays a role in the metabolism of carbohydrates, fats, and proteins.[1] Its proposed mechanism of action primarily revolves around potentiating the action of insulin (B600854), thereby improving glucose tolerance.[1] Subclinical chromium deficiency has been suggested as a potential contributor to insulin resistance and cardiovascular disease, particularly in diabetic and aging populations.[2] this compound (CDN) is a commercially available form of trivalent chromium complexed with niacin (vitamin B3). A newer derivative, chromium dinicocysteinate (CDNC), which includes L-cysteine, has also been developed and investigated for potentially enhanced efficacy.[2] This guide will delve into the scientific evidence from exploratory studies on these compounds.

Experimental Protocols

Preclinical Studies in Zucker Diabetic Fatty (ZDF) Rats

A key animal model used in the study of this compound's metabolic effects is the Zucker diabetic fatty (ZDF) rat, which is a well-established model for type 2 diabetes.

-

Study Design: Male ZDF rats, starting at 6 weeks of age, were supplemented daily for 8 weeks via oral gavage.[3][4]

-

Treatment Groups:

-

Saline-placebo (Diabetic control)

-

Chromium Dicotinate (CDN): 400 µg Cr/kg body weight

-

Chromium Picolinate (CP): 400 µg Cr/kg body weight

-

Chromium Dinicocysteinate (CDNC): 400 µg Cr/kg body weight

-

L-cysteine (LC): equimolar to the cysteine in the CDNC group[4]

-

-

Diet: The rats were fed a Purina 5008 diet throughout the study.[4]

-

Key Parameters Measured:

-

Fasting blood glucose and glycated hemoglobin (HbA1c)

-

Inflammatory markers: C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1)

-

Oxidative stress markers (e.g., lipid peroxidation)

-

Adiponectin and Vitamin C levels

-

Protein expression and phosphorylation in liver tissue (NF-κB, Akt, IRS-1, GLUT-2)[3][4]

-

Clinical Trials in Human Subjects with Type 2 Diabetes

Exploratory clinical studies have been conducted to evaluate the effects of chromium supplementation in patients with type 2 diabetes.

-

Study Design: A randomized, double-blind, placebo-controlled study design was employed.[2][5]

-

Participant Population: The studies enrolled adult subjects diagnosed with type 2 diabetes.[2] An exploratory analysis was also performed on a subset of subjects who were only on metformin (B114582) to control for confounding variables.[5]

-

Study Phases:

-

Treatment Groups:

-

Key Parameters Measured:

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical and clinical studies on this compound and related compounds.

Table 1: Metabolic Effects of Chromium Supplementation in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Diabetic Control | Chromium Dicotinate (CDN) | Chromium Dinicocysteinate (CDNC) | Key Findings |

| Blood Glucose | Elevated | Less or no significant effect | Significantly lower | CDNC was more effective than CDN at lowering blood glucose.[3][4] |

| HbA1c | Elevated | Less or no significant effect | Significantly lower | CDNC demonstrated superior reduction in HbA1c compared to CDN.[3][4] |

| CRP | Elevated | Less or no significant effect | Significantly lower | CDNC showed potent anti-inflammatory effects by reducing CRP.[3][4] |

| MCP-1 | Elevated | Less or no significant effect | Significantly lower | CDNC significantly lowered this key inflammatory chemokine.[3][4] |

| ICAM-1 | Elevated | Less or no significant effect | Significantly lower | CDNC reduced this marker of endothelial activation.[3][4] |

| Lipid Peroxidation | Elevated | Less or no significant effect | Significantly lower | CDNC supplementation reduced oxidative stress.[3][4] |

| Adiponectin | Lower | Less or no significant effect | Increased | CDNC increased levels of this insulin-sensitizing hormone.[3][4] |

| Vitamin C | Lower | Less or no significant effect | Increased | An increase in this antioxidant was observed with CDNC.[3][4] |

| Liver NF-κB Activation | Increased | No effect | Decreased | CDNC inhibited this pro-inflammatory signaling pathway.[3][4] |

| Liver Akt Activation | Increased | No effect | Decreased | CDNC reduced Akt phosphorylation, which can be associated with insulin resistance.[3] |

| Liver IRS-1 Activation | Decreased | No effect | Increased | CDNC enhanced this key step in the insulin signaling cascade.[3][4] |

| Liver GLUT-2 Levels | Increased | No effect | Decreased | CDNC supplementation led to a reduction in this glucose transporter in the liver.[3] |

Table 2: Metabolic Effects of Chromium Supplementation in Type 2 Diabetic Patients

| Parameter | Placebo | Chromium Picolinate (CP) | Chromium Dinicocysteinate (CDNC) | Key Findings |

| Insulin Resistance (HOMA-IR) | No significant change | No significant change | Significant decrease (p=0.02 vs. baseline) | CDNC supplementation significantly lowered insulin resistance.[2][6] |

| Insulin | No significant change | No significant change | Significant decrease (p=0.01 vs. baseline) | CDNC led to a significant reduction in circulating insulin levels.[6] |

| TNF-α | No significant change | No significant change | Significant decrease (p=0.01 vs. baseline) | CDNC supplementation reduced levels of this pro-inflammatory cytokine.[2][6] |

| Protein Carbonyl (Oxidative Stress) | No significant change | Significant reduction (p=0.03 vs. placebo) | Significant decrease (p=0.02 vs. baseline; p=0.02 vs. placebo) | Both CP and CDNC reduced protein oxidation, with CDNC showing a significant reduction from baseline.[2][5] |

| Fasting Blood Glucose | No significant change | No significant change | No significant change in the overall group, but a significant decrease of 8.1% from baseline in the metformin-only subgroup.[5] | The effect on fasting glucose may be more pronounced in patients on metformin monotherapy.[5] |

| HbA1c | No significant change | No significant change | No significant change | No significant impact on HbA1c was observed within the 3-month study period.[6] |

Signaling Pathways and Mechanisms of Action

The metabolic effects of chromium compounds are believed to be mediated through their influence on key signaling pathways involved in insulin action and inflammation.

Proposed Insulin Signaling Pathway Modulation by Chromium

It is proposed that chromium potentiates insulin signaling, leading to improved glucose uptake and metabolism.[7] Trivalent chromium may increase the number of insulin receptors and enhance the binding of insulin to these receptors.[1] The proposed mechanism involves a chromium-containing oligopeptide that can bind to the insulin receptor and amplify its tyrosine kinase activity.[2][3]

Caption: Proposed potentiation of the insulin signaling pathway by chromium compounds.

Modulation of Inflammatory and Stress Pathways in Hepatocytes

In the context of diabetes and insulin resistance, chronic low-grade inflammation plays a significant role. Studies in ZDF rats suggest that chromium dinicocysteinate can mitigate this by inhibiting pro-inflammatory signaling in the liver.

Caption: Inhibition of pro-inflammatory pathways in hepatocytes by CDNC.

Experimental Workflow for Clinical Trials

The following diagram illustrates the general workflow for the randomized, double-blind, placebo-controlled clinical trials discussed.

Caption: Workflow of a randomized, placebo-controlled clinical trial.

Conclusion

The exploratory studies on this compound and, more notably, chromium dinicocysteinate, suggest potential benefits for improving metabolic parameters, particularly in the context of type 2 diabetes. The preclinical data in ZDF rats is compelling, indicating that CDNC is more effective than CDN in improving glycemic control and reducing markers of inflammation and oxidative stress.[3][4] These effects appear to be mediated through the modulation of key signaling pathways, including the enhancement of insulin signaling (IRS-1) and the inhibition of pro-inflammatory pathways (NF-κB).[3]

The clinical data, while from pilot and exploratory studies, provides preliminary evidence that CDNC supplementation can significantly reduce insulin resistance, circulating insulin levels, and the pro-inflammatory cytokine TNF-α in type 2 diabetic patients.[2][6] The effect on fasting blood glucose appears to be more modest and may be influenced by concomitant medications such as metformin.[5]

It is important to note that these are exploratory studies, and larger, more definitive clinical trials are required to establish the efficacy and safety of this compound and its derivatives as adjunct therapies for metabolic disorders. Further research is also needed to fully elucidate the molecular mechanisms of action and to determine the optimal dosage and formulation. This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of research on this compound and to inform the design of future investigations.

References

- 1. journals.ipinnovative.com [journals.ipinnovative.com]

- 2. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of chromium dinicocysteinate supplementation on inflammation, oxidative stress, and insulin resistance in type 2 diabetic subjects: an exploratory analysis of a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assessment of Chromium Dinicotinate's Antioxidant Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium dinicotinate, a complex of trivalent chromium and nicotinic acid (a form of niacin, vitamin B3), is primarily recognized for its role in glucose and lipid metabolism. While often associated with mitigating oxidative stress in vivo, a thorough review of scientific literature reveals a notable absence of studies directly quantifying its intrinsic antioxidant capacity through common in vitro assays. Research indicates that the antioxidant effects observed in vivo are likely an indirect consequence of improved metabolic control rather than direct free radical scavenging by the this compound molecule itself. Specifically, the nicotinic acid ligands are not considered to possess inherent redox activity.[1]

This technical guide provides a framework for the in vitro assessment of this compound's antioxidant capacity. In the absence of specific published data for this compound, this document details the standardized experimental protocols for key antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and superoxide (B77818) radical scavenging.

For each assay, a detailed methodology is presented, along with a template for data presentation and a Graphviz diagram illustrating the experimental workflow. Furthermore, this guide includes a discussion and a corresponding signaling pathway diagram for the proposed in vivo mechanism by which chromium supplementation may indirectly influence cellular oxidative stress, primarily through the modulation of insulin (B600854) signaling and inflammatory pathways. This guide is intended to be a practical resource for researchers designing studies to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Protocol

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

-

Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, and make serial dilutions in the same manner as the test compound.

-

-

Assay Procedure:

-

Pipette 1.0 mL of each concentration of the this compound solution (and the positive control) into separate test tubes.

-

Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.

-

Prepare a blank sample containing 1.0 mL of the solvent and 2.0 mL of the DPPH solution.

-

Vortex the mixtures thoroughly.

-

Incubate the tubes in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the blank sample.

-

A_sample is the absorbance of the test compound or positive control.

-

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |

| Control (Blank) | [Insert Value] | 0 |

| 10 | [Insert Value] | [Calculate Value] |

| 25 | [Insert Value] | [Calculate Value] |

| 50 | [Insert Value] | [Calculate Value] |

| 100 | [Insert Value] | [Calculate Value] |

| 250 | [Insert Value] | [Calculate Value] |

| 500 | [Insert Value] | [Calculate Value] |

| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |

| Positive Control (e.g., Ascorbic Acid) | ||

| [Concentration] | [Insert Value] | [Calculate Value] |

| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |

Visualization

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically.

Experimental Protocol

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Test Compound and Control: Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

Pipette 10 µL of each concentration of the this compound solution (and the positive control) into separate wells of a 96-well microplate.

-

Add 200 µL of the diluted ABTS•+ solution to each well.

-

Prepare a blank well containing 10 µL of the solvent and 200 µL of the diluted ABTS•+ solution.

-

Incubate the microplate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the blank well.

-

A_sample is the absorbance of the test compound or positive control.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound.

Data Presentation

Table 2: ABTS Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance (734 nm) | % Scavenging Activity |

| Control (Blank) | [Insert Value] | 0 |

| 10 | [Insert Value] | [Calculate Value] |

| 25 | [Insert Value] | [Calculate Value] |

| 50 | [Insert Value] | [Calculate Value] |

| 100 | [Insert Value] | [Calculate Value] |

| 250 | [Insert Value] | [Calculate Value] |

| 500 | [Insert Value] | [Calculate Value] |

| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |

| Positive Control (e.g., Trolox) | ||

| [Concentration] | [Insert Value] | [Calculate Value] |

| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |

Visualization

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Experimental Protocol

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Test Compound and Control: Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., FeSO₄·7H₂O) as previously described.

-

-

Assay Procedure:

-

Pipette 20 µL of each concentration of the this compound solution (and the FeSO₄ standard) into separate wells of a 96-well microplate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Prepare a blank well containing 20 µL of the solvent and 180 µL of the FRAP reagent.

-

Incubate the microplate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

-

Calculation of Antioxidant Power:

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

The FRAP value of the this compound samples is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Data Presentation

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Sample Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µmol Fe²⁺ eq/g) |

| Blank | [Insert Value] | 0 |

| 10 | [Insert Value] | [Calculate from Std. Curve] |

| 25 | [Insert Value] | [Calculate from Std. Curve] |

| 50 | [Insert Value] | [Calculate from Std. Curve] |

| 100 | [Insert Value] | [Calculate from Std. Curve] |

| 250 | [Insert Value] | [Calculate from Std. Curve] |

| 500 | [Insert Value] | [Calculate from Std. Curve] |

| FeSO₄ Standard Curve | ||

| [Concentration (µM)] | [Insert Absorbance] | |

| [Concentration (µM)] | [Insert Absorbance] |

Visualization

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in vitro by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, which is measured spectrophotometrically. A decrease in formazan formation indicates superoxide scavenging activity.

Experimental Protocol

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer.

-

NADH Solution (468 µM): Dissolve 3.3 mg of NADH in 10 mL of phosphate buffer.

-